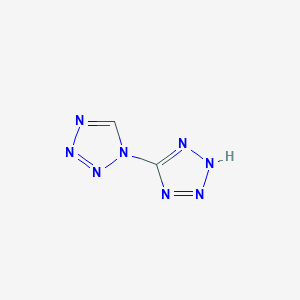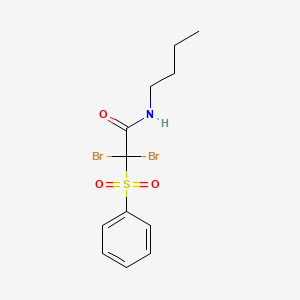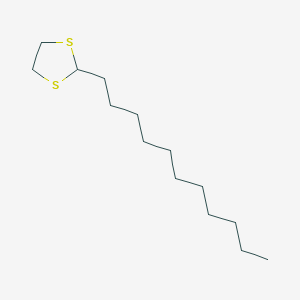
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of an oxirane (epoxide) ring and phosphate ester groups, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate typically involves the reaction of 2-methylhexanol with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with phosphoric acid or its derivatives to form the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The phosphate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the phosphate ester groups.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted phosphate esters, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant and plasticizer in various industrial applications.
Mécanisme D'action
The mechanism of action of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate involves the reactivity of its oxirane ring and phosphate ester groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphate ester groups can participate in phosphorylation reactions, affecting various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: A common plasticizer with similar ester functional groups but lacks the oxirane ring.
Bisphenol F diglycidyl ether: Contains oxirane rings but differs in its aromatic structure.
Uniqueness
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate is unique due to the presence of both oxirane and phosphate ester groups, providing a combination of reactivity and stability that is not commonly found in similar compounds. This makes it particularly useful in applications requiring both chemical reactivity and stability.
Propriétés
Numéro CAS |
93639-57-7 |
|---|---|
Formule moléculaire |
C17H35O5P |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
bis(2-methylhexyl) oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C17H35O5P/c1-5-7-9-15(3)11-20-23(18,22-14-17-13-19-17)21-12-16(4)10-8-6-2/h15-17H,5-14H2,1-4H3 |
Clé InChI |
CTVZMKRSLREXNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)COP(=O)(OCC1CO1)OCC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)



![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)


![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)


![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)

